Cas no 1556984-95-2 (2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine)

2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-Furanmethanamine, tetrahydro-α-(trifluoromethyl)-
- 2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine
- 2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine
-
- インチ: 1S/C6H10F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5H,1-3,10H2
- InChIKey: YHDUNAWVOZKFKD-UHFFFAOYSA-N
- ほほえんだ: C(C1OCCC1)(N)C(F)(F)F
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-105769-0.25g |
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |
1556984-95-2 | 95% | 0.25g |
$1117.0 | 2023-10-28 | |
Enamine | EN300-105769-0.05g |
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |
1556984-95-2 | 95% | 0.05g |
$1020.0 | 2023-10-28 | |
Enamine | EN300-105769-0.1g |
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |
1556984-95-2 | 95% | 0.1g |
$1068.0 | 2023-10-28 | |
Enamine | EN300-105769-0.5g |
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |
1556984-95-2 | 95% | 0.5g |
$1165.0 | 2023-10-28 | |
Enamine | EN300-105769-2.5g |
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |
1556984-95-2 | 95% | 2.5g |
$2379.0 | 2023-10-28 | |
Enamine | EN300-105769-1g |
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |
1556984-95-2 | 95% | 1g |
$1214.0 | 2023-10-28 | |
Enamine | EN300-105769-5.0g |
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |
1556984-95-2 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-105769-1.0g |
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |
1556984-95-2 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-105769-10.0g |
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |
1556984-95-2 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-105769-10g |
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine |
1556984-95-2 | 95% | 10g |
$5221.0 | 2023-10-28 |
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine 関連文献
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1556984-95-2 and Product Name: 2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine
2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1556984-95-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a trifluoromethyl group and an oxolane ring, which are known for their unique electronic and steric properties. The structural features of this molecule make it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and inflammatory disorders.
The trifluoromethyl group is a key structural motif in modern drug design due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. In the context of 2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine, the trifluoromethyl substituent enhances the compound's resistance to enzymatic degradation, thereby prolonging its biological activity. This property is particularly advantageous in the development of long-acting therapeutics where sustained exposure to the target biological pathway is essential for efficacy.
The oxolane ring, also known as a furan derivative with a three-membered oxygen-containing heterocycle, contributes to the compound's rigidity and spatial orientation in biological targets. This structural element is often employed in medicinal chemistry to improve binding interactions with specific enzymes or receptors. The combination of the trifluoromethyl group and the oxolane ring in CAS No. 1556984-95-2 creates a molecular scaffold that is both bioisosteric and pharmacophore-rich, making it a versatile building block for drug discovery.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of such compounds. Studies utilizing molecular modeling techniques have demonstrated that 2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine exhibits favorable interactions with key biological targets, including enzymes involved in inflammatory pathways. These interactions are believed to underlie its potential therapeutic applications in conditions such as rheumatoid arthritis and neurodegenerative diseases.
In vitro studies have revealed that derivatives of this compound exhibit significant inhibitory activity against certain proteases and kinases implicated in disease pathogenesis. For instance, preliminary data suggest that modifications to the trifluoromethyl moiety can enhance binding affinity while maintaining metabolic stability. This has spurred interest in exploring analogs of CAS No. 1556984-95-2 as lead compounds for further optimization.
The synthesis of 2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine involves multi-step organic transformations that highlight the compound's synthetic accessibility despite its complex structure. Key synthetic strategies include nucleophilic substitution reactions at the trifluoromethyl carbon followed by ring-closure metathesis to introduce the oxolane moiety. These methodologies are well-suited for large-scale production and have been adapted for use in industrial settings where cost-effective synthesis is paramount.
One of the most compelling aspects of this compound is its potential application in developing next-generation therapeutics with improved pharmacological profiles. The integration of fluorine atoms into biological molecules has been extensively studied due to their ability to alter physicochemical properties such as solubility, permeability, and bioavailability. In CAS No. 1556984-95-2, these fluorine atoms are strategically positioned to enhance interactions with biological targets while minimizing off-target effects.
Emerging research indicates that modifications to the oxolane ring can fine-tune the compound's biological activity without compromising its core pharmacophoric features. For example, introducing additional substituents at specific positions on the ring can alter conformational flexibility and improve binding kinetics. Such structural diversifications are critical for optimizing drug candidates through structure-based drug design approaches.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development due to their demonstrated efficacy across multiple therapeutic areas. CAS No. 1556984-95-2 exemplifies this trend by combining established scaffolds with novel functional groups that enhance biological activity. Its potential applications span from central nervous system disorders to metabolic diseases, reflecting its broad utility as a chemical probe.
As computational methods continue to evolve, so too does our ability to predict and validate lead compounds like trifluoro-substituted oxolanes. High-throughput virtual screening (HTVS) has become an indispensable tool for identifying promising candidates based on their predicted interactions with biological targets. This approach has accelerated drug discovery pipelines by enabling rapid evaluation of large chemical libraries without extensive experimental screening.
The versatility of CAS No. 1556984-95-2 extends beyond its role as an intermediate; it also serves as a platform for exploring novel chemical space through combinatorial chemistry techniques such as split-pool synthesis or microarray-based library generation. These methods allow researchers to generate vast libraries of structurally diverse derivatives efficiently while maintaining high-quality control throughout production processes.
In conclusion,trifluoro-substituted oxolanes represent an exciting frontier in medicinal chemistry with significant implications for future therapeutic development,particularly when considering compounds like CAS No .1556984 -95 - 22 , which exhibit compelling structural features conducive toward interaction with key disease-related targets . As research progresses , further exploration into derivatives will undoubtedly yield innovative treatments addressing unmet medical needs worldwide . p >
1556984-95-2 (2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine) 関連製品
- 147212-83-7(5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile)
- 628333-29-9(Benzenepropanoic acid, 4-hydroxy-2-methyl-, ethyl ester)
- 309924-01-4(1-(4-methoxyphenyl)-3-{4-(piperidin-1-yl)phenylamino}pyrrolidine-2,5-dione)
- 192997-32-3(Methyl 1-benzyl-1H-indole-5-carboxylate)
- 915929-11-2(3-benzyl-8-2-(2-hydroxyethoxy)ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 86639-63-6(10-Aminocamptothecin)
- 1805213-93-7(2,4-Bis(trifluoromethyl)-5-fluoroanisole)
- 2229667-78-9(3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine)
- 1421446-42-5(N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide)
- 2361610-03-7((8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride)



